3'-Chloro-2,2,2,2',6'-pentafluoroacetophenone
Overview
Description
3’-Chloro-2,2,2,2’,6’-pentafluoroacetophenone is an organic compound characterized by the presence of chlorine and multiple fluorine atoms attached to an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the chlorination of 2,2,2,2’,6’-pentafluoroacetophenone using reagents such as phosphorus pentachloride or thionyl chloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the choice of reagents and solvents is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3’-Chloro-2,2,2,2’,6’-pentafluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Amino or thiol derivatives of the original compound.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
3’-Chloro-2,2,2,2’,6’-pentafluoroacetophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Chloro-2,2,2,2’,6’-pentafluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes. For example, its ability to undergo nucleophilic substitution makes it a valuable intermediate in the synthesis of biologically active molecules .
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the chlorine atom, resulting in different reactivity and applications.
3’,5’-Dichloro-2,2,2-trifluoroacetophenone:
2,2,2,2’,6’-Pentafluoroacetophenone: Lacks the chlorine atom, leading to different chemical behavior and applications.
Uniqueness: 3’-Chloro-2,2,2,2’,6’-pentafluoroacetophenone is unique due to the presence of both chlorine and multiple fluorine atoms, which confer distinct reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .
Biological Activity
3'-Chloro-2,2,2,2',6'-pentafluoroacetophenone is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Formula : C10H5ClF5O
- Molecular Weight : 271.59 g/mol
- Structure : The compound features a chlorinated aromatic ring and multiple fluorine substituents, which significantly influence its reactivity and biological interactions.
1. Inhibition of Enzymatic Activity
Research indicates that fluorinated compounds can act as inhibitors of various enzymes due to their ability to mimic substrate structures or alter enzyme conformation. For example, the presence of electronegative fluorine atoms can enhance binding affinity to active sites in enzymes.
2. Antimicrobial Activity
Fluorinated compounds often exhibit antimicrobial properties. A study on similar compounds showed that they could inhibit bacterial growth by disrupting cell membrane integrity or interfering with nucleic acid synthesis . The specific antimicrobial activity of this compound requires further investigation.
3. Cytotoxicity
Fluorinated acetophenones have been studied for their cytotoxic effects against various cancer cell lines. Preliminary data suggest that such compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study 1: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxicity of various fluorinated compounds against HeLa (cervical adenocarcinoma), HepG2 (liver carcinoma), and MCF-7 (mammary adenocarcinoma) cell lines. The results indicated moderate cytotoxicity across several tested compounds:
Compound | HeLa (CC50 μM) | HepG2 (CC50 μM) | MCF-7 (CC50 μM) |
---|---|---|---|
Compound A | >100 | 8.25 | 35.1 |
Compound B | 31.5 | 25.4 | 10.2 |
Compound C | 31.5 | >100 | 9.0 |
Compound D | 31.3 | 30.8 | 0.65 |
Compound E | 30.5 | 31.3 | 21.3 |
These findings suggest that this compound may possess similar cytotoxic properties warranting further exploration .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of acetylcholinesterase (AChE) by various organofluorine compounds, demonstrating that certain substitutions could enhance inhibitory activity significantly . While specific data on the inhibition by this compound is lacking, its structural analogs have shown promise as enzyme inhibitors.
Properties
IUPAC Name |
1-(3-chloro-2,6-difluorophenyl)-2,2,2-trifluoroethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF5O/c9-3-1-2-4(10)5(6(3)11)7(15)8(12,13)14/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQQCGUFKLKOLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301206357 | |
Record name | 1-(3-Chloro-2,6-difluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301206357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208077-28-4 | |
Record name | 1-(3-Chloro-2,6-difluorophenyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloro-2,6-difluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301206357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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